molecular formula C18H17Cl2N3 B3038528 3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile CAS No. 866134-70-5

3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile

Cat. No. B3038528
CAS RN: 866134-70-5
M. Wt: 346.2 g/mol
InChI Key: QAZGHRTZNXMOSS-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile is a useful research compound. Its molecular formula is C18H17Cl2N3 and its molecular weight is 346.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been used in the stereoselective synthesis of related structures. A study demonstrated the synthesis of a structurally similar compound, revealing insights into its molecular structure and interactions, highlighting the compound's potential for further chemical investigations (Mabied et al., 2016).

Application in Catalysis

  • Research has shown that related compounds can be involved in catalytic processes. For instance, a study on the addition of tetrahalogenomethanes to alkenes and dienes, using similar compounds, provided valuable data on the stereoselectivity and efficacy of these reactions (Grigg et al., 1987).

Potential in Material Science

  • Certain derivatives of the compound have been investigated for their unique structural properties, which might be useful in the field of material science. For example, a study on the synthesis of related tricyclic compounds hinted at their potential applications in creating novel materials (Maity & Mukherjee, 1983).

Exploring Chemical Reactions

  • The compound's derivatives are often used to explore various chemical reactions. A study on the reaction of similar compounds with water revealed diverse outcomes, emphasizing the compound's versatility in chemical transformations (Kayukov et al., 2012).

Photochemical Applications

  • In the field of photochemistry, derivatives of this compound have been employed to study photoconversion processes, which is crucial for understanding and harnessing light-induced chemical reactions (Tian et al., 1988).

Development of New Pharmaceutical Agents

  • Research involving similar structures has focused on synthesizing new compounds with potential biological activities. This includes the development of compounds that may serve as precursors or models for new pharmaceutical agents (Sroor, 2019).

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be fully identified. Similar compounds have shown potent antileishmanial and antimalarial activities . These compounds are known to target the Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

It has been observed that similar compounds display superior antipromastigote activity . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth and proliferation of the parasites.

Biochemical Pathways

It is known that similar compounds can affect the viability of promastigotes . This suggests that the compound may interfere with the biochemical pathways that are essential for the survival and replication of the parasites.

Pharmacokinetics

Similar compounds have been shown to have significant bioavailability . This suggests that the compound may be well-absorbed and distributed in the body, metabolized to exert its effects, and then excreted.

Result of Action

The compound has been shown to have potent antileishmanial and antimalarial activities . It has been observed that similar compounds can inhibit the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This suggests that the compound’s action results in the death of these parasites, thereby treating the infections caused by them.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, similar compounds have been shown to have neurotoxic potentials . This suggests that the compound’s action may be influenced by the presence of other chemicals in the environment. Additionally, the compound’s efficacy and stability may be affected by factors such as temperature, pH, and the presence of light .

properties

IUPAC Name

3-(2,4-dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),4-diene-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3/c1-10-14(9-21)16(13-3-2-12(19)8-15(13)20)18-17(22-10)11-4-6-23(18)7-5-11/h2-3,8,11,16,22H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZGHRTZNXMOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)C3CCN2CC3)C4=C(C=C(C=C4)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401116026
Record name 8-(2,4-Dichlorophenyl)-3,4,5,8-tetrahydro-6-methyl-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401116026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

866134-70-5
Record name 8-(2,4-Dichlorophenyl)-3,4,5,8-tetrahydro-6-methyl-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866134-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(2,4-Dichlorophenyl)-3,4,5,8-tetrahydro-6-methyl-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401116026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile
Reactant of Route 2
3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile
Reactant of Route 3
3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile
Reactant of Route 4
3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile
Reactant of Route 5
3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile
Reactant of Route 6
3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile

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